8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione
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Overview
Description
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione is a heterocyclic compound with a unique structure that combines elements of pyrimidine and cinnoline
Preparation Methods
The synthesis of 8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and exhibit similar biological activities.
Pyrimido[5,4-d]pyrimidines: These are structurally similar and have comparable applications in medicinal chemistry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
184230-24-8 |
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Molecular Formula |
C11H8N4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione |
InChI |
InChI=1S/C11H8N4S2/c1-5-2-3-6-7(4-5)14-15-9-8(6)12-11(17)13-10(9)16/h2-4H,1H3,(H2,12,13,16,17) |
InChI Key |
AOMOACMEXROHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(=S)NC(=S)N3)N=N2 |
Origin of Product |
United States |
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